molecular formula C8H11FO3 B1409034 Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate CAS No. 1706439-17-9

Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate

Cat. No.: B1409034
CAS No.: 1706439-17-9
M. Wt: 174.17 g/mol
InChI Key: WKEXZXHWDVGSCK-RITPCOANSA-N
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Description

Its structure features a strained cyclopropyl ring substituted with a fluorine atom in the cis configuration, adjacent to a reactive 3-oxopropanoate ester group. This combination of a fluorinated small ring and an electrophilic ketone makes it a versatile intermediate for synthesizing bioactive molecules, particularly in drug discovery programs targeting enzymes or receptors sensitive to steric and electronic modulation .

Properties

IUPAC Name

ethyl 3-[(1S,2S)-2-fluorocyclopropyl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3/c1-2-12-8(11)4-7(10)5-3-6(5)9/h5-6H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEXZXHWDVGSCK-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)[C@@H]1C[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate typically involves multiple steps. One common method includes the cyclopropanation of an alkene with a fluorinated carbene precursor. The reaction conditions often require a catalyst such as a transition metal complex and a solvent like tetrahydrofuran (THF) to facilitate the reaction . The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the ester group, often through esterification reactions involving ethyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Transition metal complexes for cyclopropanation, acid catalysts for esterification.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters, amides.

Mechanism of Action

The mechanism of action of Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluorocyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl cis-3-(2-fluorocyclopropyl)-3-oxopropanoate belongs to a broader class of ethyl 3-substituted-3-oxopropanoates. Below is a systematic comparison with structurally related compounds, focusing on synthesis, properties, and applications.

Structural and Electronic Features

Compound Name Substituent Key Structural Features Electronic Effects
Ethyl cis-3-(2-fluorocyclopropyl)-3-oxopropanoate 2-Fluorocyclopropyl (cis) Strained cyclopropane ring; cis-fluorine Fluorine induces electron-withdrawing effects, enhancing ketone electrophilicity
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-Fluorophenyl Aromatic ring with para-fluorine Resonance stabilization; moderate electron withdrawal
Ethyl 3-cyclopropyl-3-oxopropanoate Cyclopropyl Non-fluorinated cyclopropane ring Ring strain increases reactivity; neutral electronic effects
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluorophenyl Di-fluorinated aromatic ring Strong electron withdrawal; increased lipophilicity
Ethyl 2-diazo-3-(4-fluorophenyl)-3-oxopropanoate 4-Fluorophenyl + diazo group Diazo moiety adjacent to ketone Diazo group enables cyclopropanation or dipolar reactions

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility Stability
Ethyl cis-3-(2-fluorocyclopropyl)-3-oxopropanoate ~216.2 (estimated) Not reported Moderate in organic solvents Sensitive to ring-opening under acidic/basic conditions
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 210.2 285–290 Soluble in DMSO, THF Stable under ambient conditions
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 242.2 Not reported High lipophilicity Enhanced stability due to fluorine substitution
Ethyl 2-diazo-3-(4-fluorophenyl)-3-oxopropanoate 250.2 Decomposes upon heating Soluble in chloroform Thermally unstable; reactive in dipolar reactions

Research Findings and Comparative Analysis

  • Reactivity : The cyclopropyl group in the target compound offers unique strain-driven reactivity compared to aromatic analogs. For instance, under acidic conditions, the cyclopropane ring may undergo ring-opening reactions, whereas phenyl derivatives remain inert .
  • Biological Performance: Fluorinated cyclopropanes often exhibit improved pharmacokinetic profiles (e.g., longer half-life) compared to non-fluorinated or aromatic analogs due to resistance to cytochrome P450 oxidation .
  • Synthetic Challenges : Cis-selective synthesis of the fluorocyclopropyl group requires precise stereochemical control, unlike the straightforward synthesis of para-fluorophenyl derivatives .

Biological Activity

Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate is an organic compound characterized by its unique structural features, which include a fluorocyclopropyl group and an ester functional group. This compound has garnered attention for its potential biological activities, particularly in drug discovery and development.

Chemical Structure and Properties

IUPAC Name: Ethyl 3-[(1S,2S)-2-fluorocyclopropyl]-3-oxopropanoate
Molecular Formula: C₈H₁₁F O₃
Molecular Weight: 174.17 g/mol
CAS Number: 1706439-17-9

The presence of the fluorine atom in the cyclopropyl group enhances the compound's stability and bioavailability, making it a valuable candidate for various applications in medicinal chemistry.

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The fluorocyclopropyl moiety may influence the compound's binding affinity and selectivity towards these targets.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties: There is emerging evidence that suggests this compound may possess antimicrobial activities against various pathogens.

Case Studies and Experimental Data

  • Anticancer Activity:
    • A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against breast cancer cells .
    • Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .
  • Anti-inflammatory Effects:
    • In vitro assays showed that this compound inhibits the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .
    • Animal models of acute inflammation demonstrated a significant reduction in edema upon administration of this compound .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl cis-3-iodoacrylateIodo group instead of fluorineModerate anticancer activity
Ethyl 3-(2-fluorophenyl)-3-oxopropanoateSimilar structure without cyclopropylLimited anti-inflammatory effects

This compound stands out due to its unique combination of structural features, which confer distinct biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate
Reactant of Route 2
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Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate

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